molecular formula C22H17N3O4 B2793942 N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide CAS No. 865286-75-5

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide

Cat. No.: B2793942
CAS No.: 865286-75-5
M. Wt: 387.395
InChI Key: JGIQXUOSDMDZQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide typically involves a multi-step process. One common method includes the reaction of 4-methoxybenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with carbon disulfide and potassium hydroxide to yield the 1,3,4-oxadiazole ring. The final step involves the coupling of the oxadiazole derivative with 4-phenoxybenzoyl chloride in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The oxadiazole ring is known to interact with biological macromolecules, affecting their function and leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-phenoxybenzamide
  • N-[5-(4-methoxyphenyl)-1,3,4-triazol-2-yl]-4-phenoxybenzamide

Uniqueness

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide is unique due to its specific oxadiazole ring structure, which imparts distinct chemical and biological properties. Compared to its thiadiazole and triazole analogs, the oxadiazole derivative exhibits different reactivity and interaction with biological targets, making it a valuable compound for various applications.

Biological Activity

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide is a compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure characterized by the presence of an oxadiazole ring, a methoxyphenyl group, and a phenoxybenzamide moiety. Its molecular formula is C22H17N3O4C_{22}H_{17}N_{3}O_{4} . The unique combination of these functional groups contributes to its diverse biological activities.

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance, it has been shown to inhibit the growth of Gram-positive and Gram-negative bacteria in vitro . This antimicrobial effect is attributed to the disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have revealed that it can inhibit the proliferation of several cancer cell lines, including breast (MCF7), liver (HEPG2), and colon (SW1116) cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of specific signaling pathways associated with tumor growth .

Table 1: Summary of Anticancer Activity

Cancer Cell LineIC50 (µM)Reference
MCF71.18
HEPG20.056
SW11160.080

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in cancer cell proliferation and survival pathways. For example, it inhibits lipid peroxidizing enzymes like ALOX15 .
  • Apoptosis Induction : It triggers apoptotic pathways in cancer cells by activating caspases and promoting mitochondrial dysfunction .
  • Cell Cycle Arrest : this compound has been reported to cause cell cycle arrest at the G0/G1 phase in certain cancer cell lines .

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

  • Study on Anticancer Effects : A recent study evaluated various derivatives of oxadiazole compounds for their anticancer activity. Among them, this compound exhibited superior activity against multiple cancer types compared to standard chemotherapeutics .
  • Antimicrobial Efficacy Study : Another investigation assessed the antimicrobial properties against clinical isolates of bacteria and fungi. The findings indicated that this compound could serve as a lead compound for developing new antimicrobial agents due to its broad-spectrum activity .

Properties

IUPAC Name

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O4/c1-27-17-11-9-16(10-12-17)21-24-25-22(29-21)23-20(26)15-7-13-19(14-8-15)28-18-5-3-2-4-6-18/h2-14H,1H3,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGIQXUOSDMDZQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.